Nosiheptide (NOS) is a sulfur-containing peptide antibiotic primarily produced by Streptomyces actuosus. [, , ] It belongs to the thiopeptide family, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by their highly modified, sulfur-rich structures. [, , , , , ] Nosiheptide exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). [, , , , ]
This distinct antibacterial profile makes nosiheptide a valuable tool for studying bacterial resistance mechanisms and exploring novel therapeutic strategies against challenging infections. Its role as a growth promoter in livestock has also been extensively investigated. [, , , , , , , , , , , , , , , , , , , ]
Nosiheptide possesses a complex, highly modified, bicyclic structure. [, , ] Key structural features include:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: